ethyl 4-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate is a useful research compound. Its molecular formula is C20H22FN7O3 and its molecular weight is 427.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been found to inhibit usp28 , a ubiquitin-specific protease involved in various cellular processes including cell cycle progression and DNA damage response .
Mode of Action
It’s worth noting that many triazolo[4,5-d]pyrimidine derivatives have been found to bind with high affinity to multiple receptors , which could potentially disrupt normal cellular processes and lead to various biological effects.
Biochemical Pathways
Given the potential inhibition of usp28 , it could be inferred that the compound may affect pathways related to cell cycle progression and DNA damage response.
Pharmacokinetics
In silico pharmacokinetic studies of similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been summarized , suggesting potential similarities in the pharmacokinetic properties of this compound.
Result of Action
Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as triazolothiadiazines, have been shown to interact with various enzymes and proteins . These interactions often involve hydrogen bonding due to the presence of nitrogen atoms in the triazole ring .
Cellular Effects
Related compounds have been shown to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral effects . These effects are likely mediated through interactions with various cellular proteins and enzymes .
Molecular Mechanism
It is likely that the compound exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been shown to exhibit high thermal stability .
Dosage Effects in Animal Models
The effects of ethyl 4-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate at different dosages in animal models have not been studied. Related compounds have shown significant anticonvulsant activity at certain dosages .
Metabolic Pathways
Related compounds have been shown to interact with various enzymes and cofactors .
Transport and Distribution
Related compounds have been shown to have a remarkable measured density , which may influence their distribution within cells and tissues.
Subcellular Localization
Related compounds have been shown to interact with various subcellular structures .
Properties
IUPAC Name |
ethyl 4-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN7O3/c1-2-31-17(30)7-6-16(29)26-8-10-27(11-9-26)19-18-20(23-13-22-19)28(25-24-18)15-5-3-4-14(21)12-15/h3-5,12-13H,2,6-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKKYZMIFCMEKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.